molecular formula C11H16ClNO B3376144 3-(4-Methoxybenzyl)azetidine hydrochloride CAS No. 1172289-43-8

3-(4-Methoxybenzyl)azetidine hydrochloride

Cat. No.: B3376144
CAS No.: 1172289-43-8
M. Wt: 213.70
InChI Key: IUXGKFOYBCIVRT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-Methoxybenzyl)azetidine hydrochloride involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury sulfate (HgSO4) in the presence of sulfuric acid (H2SO4) to afford a hydroxy-trans-enal, which is then chemoselectively reduced

Industrial production methods for azetidines often involve catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . These methods are chosen for their efficiency and ability to produce high yields of the desired product.

Chemical Reactions Analysis

3-(4-Methoxybenzyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the presence of a good leaving group.

Common reagents and conditions used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as acetonitrile (MeCN) and methanol (MeOH) in a 9:1 ratio . Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and other heterocyclic compounds .

Scientific Research Applications

3-(4-Methoxybenzyl)azetidine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

3-(4-Methoxybenzyl)azetidine hydrochloride can be compared with other azetidine derivatives and related four-membered heterocycles such as aziridines. Azetidines are more stable than aziridines due to their ring strain, which translates into both facile handling and unique reactivity . Similar compounds include:

The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)6-10-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXGKFOYBCIVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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